molecular formula C11H10N2O3S B11366860 4-Methoxyphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

4-Methoxyphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B11366860
M. Wt: 250.28 g/mol
InChI Key: SSAAPRNQEAWNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically involves the condensation of 4-methoxyphenyl hydrazine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxyphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of agrochemicals such as herbicides and fungicides

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Methoxyphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is unique due to the presence of both the methoxyphenyl and thiadiazole moieties, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

(4-methoxyphenyl) 4-methylthiadiazole-5-carboxylate

InChI

InChI=1S/C11H10N2O3S/c1-7-10(17-13-12-7)11(14)16-9-5-3-8(15-2)4-6-9/h3-6H,1-2H3

InChI Key

SSAAPRNQEAWNTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)OC2=CC=C(C=C2)OC

Origin of Product

United States

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